(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide

GnRH receptor binding affinity receptor pharmacology

Choose this precise D-Trp6 analog for robust, reproducible GnRH receptor studies. The D-Trp6 modification at position 6, absent in leuprolide or buserelin, establishes a unique dual-site (high/low affinity) binding profile, validated with nanomolar Kd (1.5-1.7 nM) in ovarian cancer models. Utilized for quantitative receptor occupancy, dose-response proliferation assays (e.g., 40% inhibition at 10⁻⁵ M), and in vivo tumor suppression in Dunning R-3327H prostate adenocarcinoma models. Extended plasma half-life (>80 min) and sustained-release profile support depot formulation research. Ensure data integrity—request CoA for this specific CAS 1926163-16-7 oligopeptide.

Molecular Formula C83H115N25O17
Molecular Weight 1735.0 g/mol
Cat. No. B12391487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide
Molecular FormulaC83H115N25O17
Molecular Weight1735.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9
InChIInChI=1S/C83H115N25O17/c1-44(2)31-58(71(115)99-56(17-9-27-90-82(85)86)80(124)107-29-11-19-65(107)78(122)94-40-67(84)111)98-69(113)41-95-79(123)66-20-12-30-108(66)81(125)57(18-10-28-91-83(87)88)100-72(116)59(32-45(3)4)101-74(118)61(34-47-37-92-53-15-7-5-13-51(47)53)103-73(117)60(33-46-21-23-50(110)24-22-46)102-77(121)64(42-109)106-75(119)62(35-48-38-93-54-16-8-6-14-52(48)54)104-76(120)63(36-49-39-89-43-96-49)105-70(114)55-25-26-68(112)97-55/h5-8,13-16,21-24,37-39,43-45,55-66,92-93,109-110H,9-12,17-20,25-36,40-42H2,1-4H3,(H2,84,111)(H,89,96)(H,94,122)(H,95,123)(H,97,112)(H,98,113)(H,99,115)(H,100,116)(H,101,118)(H,102,121)(H,103,117)(H,104,120)(H,105,114)(H,106,119)(H4,85,86,90)(H4,87,88,91)/t55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-/m0/s1
InChIKeyPVYPXXICFOKNOB-NMBRWIPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly Amide Procurement Guide: Synthetic LHRH Agonist for Endocrine and Oncology Research


(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide (CAS 1926163-16-7, C83H115N25O17, MW 1734.98) is a synthetic oligopeptide analog of luteinizing hormone-releasing hormone (LHRH/GnRH) characterized by a D-tryptophan substitution at position 6 and an extended C-terminal sequence [1]. This structural modification confers enhanced metabolic stability and receptor binding affinity compared to the native decapeptide [2]. The compound functions as a GnRH receptor agonist and is employed as a research tool in peptide screening, endocrine regulation studies, and oncology investigations [1].

Why (D-Trp6)-LHRH-Leu-Arg-Pro-Gly Amide Cannot Be Substituted with Generic LHRH Analogs in Critical Assays


LHRH analogs exhibit substantial variability in receptor binding affinity, antiproliferative potency, and pharmacokinetic profiles due to differences in amino acid substitutions and C-terminal modifications [1]. The D-Trp6 modification in this compound confers a distinct binding profile characterized by two classes of receptor sites (high and low affinity), a property not uniformly shared across all GnRH agonists [2]. Substituting this compound with a generic analog such as leuprolide or buserelin without experimental validation risks introducing uncontrolled variables in receptor binding studies, cell proliferation assays, and in vivo efficacy models, thereby compromising data reproducibility and translational relevance [1].

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly Amide Quantitative Differentiation Evidence for Procurement Decisions


Receptor Binding Affinity: Dual-Site Binding Profile Differentiates D-Trp6 Analogs from Single-Site Agonists

The D-Trp6 substitution confers a distinct receptor binding profile. In rat pituitary and human breast cancer membrane preparations, [D-Trp6]LHRH bound to two classes of receptor sites—one with high affinity and one with low affinity—whereas certain antagonists bound to only a single class of receptor population [1]. This dual-site binding characteristic is not uniformly observed across all GnRH analogs and may influence downstream signaling and functional selectivity [1].

GnRH receptor binding affinity receptor pharmacology

High-Affinity Receptor Binding (Kd) in Ovarian Cancer Cells: D-Trp6 Analog Demonstrates Nanomolar Affinity

In human epithelial ovarian cancer cell lines EFO-21 and EFO-27, [D-Trp6]LHRH exhibited high-affinity binding with Kd values of 1.5 nM and 1.7 nM, respectively [1]. For context, the clinically used GnRH agonist goserelin demonstrates a Ki of 1.6 nM in CHO cells expressing human GnRHR [2], while leuprolide shows an IC50 of approximately 0.3 nM at cloned human LHRH receptors [3]. The nanomolar affinity of D-Trp6 analogs positions them within the same potency range as established therapeutic agonists, supporting their utility in receptor-mediated studies [1].

ovarian cancer LHRH receptor Kd

Direct Antiproliferative Activity: Dose-Dependent Growth Inhibition in Ovarian Cancer Cells

[D-Trp6]LHRH exerts direct, dose-dependent antiproliferative effects on human ovarian cancer cell lines independent of pituitary-mediated gonadotropin suppression [1]. At 10⁻⁵ M, proliferation was reduced to 77% of control after 24 hours and to approximately 60% after 6 days in both EFO-21 and EFO-27 lines [1]. Maximal inhibition reached 65.5% of control (EFO-21) and 68% of control (EFO-27) at 10⁻⁵ M [1]. Lower concentrations (10⁻⁹ M) also produced significant reduction to 87.5% (EFO-21) and 86% (EFO-27) after 6 days [1].

antiproliferative ovarian cancer in vitro efficacy

Pharmacokinetic Differentiation: Extended Plasma Half-Life Relative to Native LHRH

The D-Trp6 modification confers enhanced metabolic stability, resulting in a substantially prolonged plasma half-life compared to native LHRH. In dogs, [D-Trp6]-LHRH exhibited an elimination half-life superior to 80 minutes following subcutaneous or intravenous injection [1]. In contrast, native LHRH has a reported plasma half-life of approximately 2-4 minutes in humans due to rapid enzymatic degradation [2]. Long-acting formulations of [D-Trp6]-LHRH maintained sustained plasma levels (0.3-0.8 ng/mL in dogs, 0.2-0.4 ng/mL in rats) from day 4 to day 30 post-administration [1].

pharmacokinetics half-life metabolic stability

In Vivo Tumor Inhibition: D-Trp6-LH-RH Reduces Prostate Tumor Weight and Serum Testosterone

In the Dunning R-3327H rat prostate adenocarcinoma model, chronic administration of D-Trp6-LH-RH (25 μg twice daily for 21 days) significantly reduced tumor weight and volume compared to untreated controls [1]. Treatment also decreased ventral prostate weight, testes weight, and adrenal weight, while serum LH, prolactin, and testosterone levels were significantly suppressed [1]. The agonist and a potent antagonist both produced comparable tumor inhibition, confirming the D-Trp6 analog's efficacy in an androgen-sensitive prostate cancer model [1].

prostate cancer in vivo efficacy tumor reduction

Functional Differentiation: Unconjugated Utility Distinguishes D-Trp6 from D-Lys6 Analogs

Both [D-Trp6]-LH-RH and [D-Lys6]-LH-RH exhibit efficacy against cancers expressing the LH-RH receptor . However, a critical practical distinction exists: the D-Trp6 analog is generally employed in its unconjugated form, whereas the D-Lys6 analog is frequently utilized as a carrier for cytotoxic or imaging payloads due to the lysine ε-amino group providing a conjugation handle without substantial loss of receptor binding properties [REFS-1, REFS-2]. This functional divergence dictates experimental design choices: D-Trp6 analogs serve as unconjugated receptor agonists for studying native signaling pathways, while D-Lys6 analogs are preferred for targeted delivery applications [1].

peptide conjugation receptor binding experimental design

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly Amide: Validated Research and Industrial Application Scenarios


GnRH Receptor Binding and Signaling Studies

Utilize this compound as a high-affinity probe to characterize GnRH receptor binding kinetics and dual-site binding behavior in pituitary or cancer cell membranes [1]. The nanomolar Kd values (1.5-1.7 nM) established in ovarian cancer lines enable quantitative receptor occupancy studies [2].

In Vitro Antiproliferative Screening in Hormone-Responsive Cancers

Employ the compound in dose-response proliferation assays using ovarian, prostate, or breast cancer cell lines expressing GnRH receptors [1]. Quantifiable inhibition (e.g., 40% reduction at 10⁻⁵ M after 6 days) provides a robust endpoint for evaluating direct antitumor effects independent of pituitary function [1].

In Vivo Efficacy Models of Androgen-Dependent Malignancies

Administer the compound in rodent prostate adenocarcinoma models (e.g., Dunning R-3327H) to assess tumor growth inhibition, serum testosterone suppression, and organ weight changes [2]. Demonstrated tumor weight reduction and testosterone suppression to castrate levels support its use in preclinical oncology studies [2].

Pharmacokinetic and Long-Acting Formulation Development

Leverage the extended plasma half-life (>80 minutes) and sustained-release profile (plateau levels from day 4 to 30) of D-Trp6 analogs to evaluate depot formulations or novel delivery systems [3]. The established RIA methodology enables precise plasma quantification in preclinical species [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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